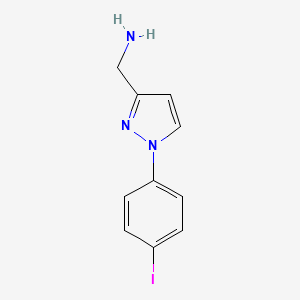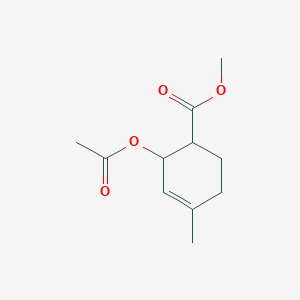
4,6-dichloro-2-pyridin-3-ylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-2-pyridin-3-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with a pyridyl group at the 2-position and chlorine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-pyridin-3-ylquinazoline typically involves the condensation of 3-aminopyridine with 4,6-dichloroquinazoline. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The pyridyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, due to its ability to interfere with specific molecular pathways.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer.
Comparison with Similar Compounds
2-(3-Pyridyl)-4-chloroquinazoline: Similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
2-(3-Pyridyl)-6-chloroquinazoline: Another similar compound with a single chlorine atom at a different position.
4,6-Dichloroquinazoline:
Uniqueness: 4,6-dichloro-2-pyridin-3-ylquinazoline is unique due to the presence of both the pyridyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H7Cl2N3 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
4,6-dichloro-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C13H7Cl2N3/c14-9-3-4-11-10(6-9)12(15)18-13(17-11)8-2-1-5-16-7-8/h1-7H |
InChI Key |
WLQQLACKDNNKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)




![12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide](/img/structure/B8562530.png)


![5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8562546.png)



![3-[(2-Chloro-4-pyrimidinyl)oxy]-1-propanol](/img/structure/B8562584.png)
phosphanium bromide](/img/structure/B8562591.png)
